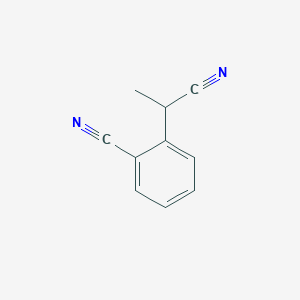

2-(1-Cyanoethyl)benzonitrile

Description

Contextual Placement within Benzonitrile (B105546) and Nitrile Chemistry

Nitriles, organic compounds containing a cyano (-C≡N) functional group, are pivotal in various chemical transformations. thieme-connect.deturito.com The chemistry of nitriles is rich and varied, with the triple bond between carbon and nitrogen allowing for a range of reactions, including hydrolysis, reduction, and addition reactions. Benzonitrile, the parent compound of this class, was first prepared in 1832, though its structure and properties were not fully elucidated until later. turito.com

Benzonitrile derivatives, including 2-(1-cyanoethyl)benzonitrile, are a significant subclass of nitriles. ontosight.aiontosight.ai The presence of the benzene (B151609) ring influences the reactivity of the nitrile group and provides a scaffold for further functionalization. The cyano group is a meta-director in electrophilic aromatic substitution reactions, meaning it directs incoming electrophiles to the meta position on the benzene ring. libretexts.org However, in nucleophilic aromatic substitution, the position of the reaction is determined by the location of the leaving group. masterorganicchemistry.com

The introduction of a cyanoethyl group, as seen in this compound, adds another layer of complexity and synthetic potential. asianpubs.org This group contains a second nitrile function, which can also participate in chemical reactions, sometimes selectively.

Significance as an Ortho-Substituted Aromatic Nitrile Derivative

The ortho-substitution pattern of this compound is a key feature that dictates its chemical behavior. The proximity of the cyanoethyl group to the benzonitrile's primary nitrile group can lead to intramolecular interactions and unique cyclization reactions. Ortho-substituted aromatic compounds often exhibit distinct properties compared to their meta and para isomers due to steric and electronic effects. libretexts.org

In the context of enzymatic reactions, ortho-substitution on benzonitrile derivatives can significantly impact their reactivity. For instance, some nitrilase enzymes that readily hydrolyze benzonitrile are rendered inactive by most ortho-substituents, with the exception of fluorine. nih.gov This highlights the steric hindrance imposed by groups at the ortho position.

The presence of two nitrile groups in this compound, one directly attached to the aromatic ring and the other on an alkyl side chain, presents opportunities for regioselective transformations. Studies on similar dinitrile compounds, such as 2-(cyanomethyl)benzonitrile, have shown that certain microorganisms can selectively hydrolyze one of the nitrile groups, leading to the formation of valuable chemical intermediates. researchgate.net

Overview of Academic Research Trajectories for Cyanoethyl-Substituted Benzonitriles

Research on cyanoethyl-substituted benzonitriles has explored various avenues, from fundamental synthesis and reactivity studies to applications in materials science and medicinal chemistry. The cyanoethylation reaction, which involves the addition of a molecule containing an active hydrogen to acrylonitrile (B1666552), is a common method for introducing the cyanoethyl group. asianpubs.org

Academic investigations have focused on the synthesis of various cyanoethyl-benzonitrile derivatives and their subsequent chemical transformations. ontosight.aicas.org For example, research has been conducted on the synthesis of complex molecules where cyanoethyl-substituted benzonitriles serve as key building blocks. nih.gov These compounds have also been studied in the context of creating novel materials with specific electronic or optical properties.

Furthermore, the biological activity of compounds containing the cyanoethyl-benzonitrile scaffold has been a subject of interest. Derivatives have been investigated for their potential as leveling agents in electroplating processes and in the synthesis of biologically active heterocycles. asianpubs.orgresearchgate.net The ability to selectively modify the different nitrile groups within these molecules opens up pathways to a diverse range of functionalized aromatic compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-cyanoethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-8(6-11)10-5-3-2-4-9(10)7-12/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSFIOOQRPHCFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 1 Cyanoethyl Benzonitrile

Reactivity of the Nitrile Functional Group within the Benzonitrile (B105546) Core

The nitrile group (C≡N) on the benzonitrile core is a versatile functional group due to the polarized nature of its carbon-nitrogen triple bond, which makes the carbon atom electrophilic. chemistrysteps.comebsco.com This allows it to participate in a wide array of organic transformations, including hydrolysis, reduction, and cycloaddition reactions. researchgate.netnih.gov

The conversion of nitriles to carboxylic acids is a fundamental transformation achievable under both acidic and alkaline conditions. lumenlearning.comlibretexts.org This hydrolysis process typically proceeds through an amide intermediate. chemistrysteps.comweebly.com

Under acidic conditions, the nitrile is heated with a strong acid like hydrochloric acid or sulfuric acid. commonorganicchemistry.com The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. chemistrysteps.comlumenlearning.com Subsequent tautomerization yields an amide, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) ion. libretexts.org

Basic hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521). commonorganicchemistry.com The hydroxide ion directly attacks the electrophilic carbon of the nitrile. weebly.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. chemistrysteps.com Under the basic conditions, the amide is further hydrolyzed to a carboxylate salt and ammonia (B1221849). A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

| Condition | Reagents | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Acidic Hydrolysis | Dilute H₂SO₄ or HCl, Heat | Amide | Carboxylic Acid |

| Basic Hydrolysis | NaOH or KOH, Heat; then H₃O⁺ | Amide, Carboxylate Salt | Carboxylic Acid |

The nitrile group of the benzonitrile core can be reduced to a primary amine (a benzylamine (B48309) derivative). This transformation is commonly achieved through two main pathways: catalytic hydrogenation or the use of chemical reducing agents. chemguide.co.ukyoutube.com

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion. chemguide.co.uklibretexts.org The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbon of the nitrile. libretexts.org This process occurs twice, first forming an imine anion intermediate, which is then further reduced to a dianion. Subsequent quenching with water provides the primary amine. libretexts.org

Catalytic hydrogenation is another widely used method, employing hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. chemguide.co.ukyoutube.com This method is often considered more economical for industrial-scale applications. youtube.com The reaction proceeds on the surface of the catalyst where the nitrile's triple bond is hydrogenated.

| Method | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Chemical Reduction | 1. LiAlH₄ in ether or THF 2. H₂O workup | Reaction in an inert solvent, followed by aqueous workup | Primary Amine |

| Catalytic Hydrogenation | H₂ gas, Metal Catalyst (Pd, Pt, or Ni) | Elevated temperature and pressure | Primary Amine |

The carbon-nitrogen triple bond of the benzonitrile group can participate in cycloaddition reactions, serving as a building block for the synthesis of heterocyclic compounds. researchgate.netnih.gov These reactions are valuable for creating complex molecular frameworks.

One of the most significant cycloaddition reactions involving nitriles is the [3+2] cycloaddition with azides to form tetrazoles. researchgate.netnih.gov This reaction, often catalyzed by Lewis acids or transition metals, is a highly efficient route to 5-substituted 1H-tetrazoles. nih.govacs.orgnih.gov The mechanism generally involves the coordination of the metal catalyst to the nitrile, which activates it for the cycloaddition with the azide (B81097) anion. nih.govacs.org Various catalysts, including cobalt(II) and zinc(II) complexes, as well as silica (B1680970) sulfuric acid, have been employed to promote this transformation under homogeneous or heterogeneous conditions. nih.govnih.gov

Nitriles can undergo intramolecular insertion reactions with alkynes, providing a pathway to nitrogen-containing polycyclic compounds. researchgate.netnih.gov These reactions are often mediated by transition metal catalysts or radical initiators. researchgate.net In a metal-catalyzed process, the reaction may proceed through the formation of a metallacyclopropene intermediate from the alkyne, followed by the insertion of the nitrile's C≡N bond. nih.gov Radical-mediated pathways involve the addition of a carbon-centered radical to the nitrile, leading to a cyclic iminyl radical intermediate that can undergo further transformations. researchgate.net

Cycloaddition Reactions Involving Nitriles

Reactivity of the Cyanoethyl Side Chain

The cyanoethyl side chain, -CH(CH₃)CN, contains an aliphatic nitrile group. While it undergoes many of the same fundamental reactions as the aromatic nitrile (hydrolysis, reduction), its reactivity can be modulated by its electronic and steric environment. The cyanoethyl group is typically introduced into molecules via a process called cyanoethylation, which involves the addition of a compound with an active hydrogen to acrylonitrile (B1666552). asianpubs.org

The aliphatic nitrile of the cyanoethyl group can be hydrolyzed to a carboxylic acid or reduced to a primary amine using the methods described for the benzonitrile core. nih.govepo.org However, the reaction rates and conditions may differ due to the absence of conjugation with the aromatic ring.

A key feature distinguishing the cyanoethyl side chain is the presence of a hydrogen atom on the carbon alpha to the nitrile group (the methine proton). This proton is acidic and can be removed by a strong base to generate a carbanion. This carbanion is a potent nucleophile and can participate in a variety of subsequent reactions, such as alkylation, allowing for further functionalization of the side chain. This pathway is not available to the nitrile group directly attached to the aromatic ring. The reactivity of the cyanoethyl group is therefore a combination of the reactions of the nitrile functionality and the potential for reactions at the adjacent alpha-carbon.

Nucleophilic Substitution Reactions at the Cyanoethyl Group

Nucleophilic substitution reactions are fundamental transformations in organic chemistry. youtube.com In the context of the cyanoethyl group of 2-(1-Cyanoethyl)benzonitrile, such reactions would involve the displacement of a leaving group at the carbon atom alpha to the nitrile. However, the parent molecule itself does not possess a conventional leaving group at this position.

Typically, nucleophilic substitution reactions leading to the formation of nitriles involve the reaction of a cyanide ion with a haloalkane. youtube.comchemguide.co.uk The mechanism for this transformation is well-established, proceeding via an SN2 pathway for primary and secondary halogenoalkanes, where the nucleophilic cyanide ion attacks the electrophilic carbon, displacing the halide. chemguide.co.ukucsd.edu For tertiary halogenoalkanes, an SN1 mechanism involving a carbocation intermediate is more common. chemguide.co.ukucsd.edu

For a substitution to occur at the cyanoethyl group of this compound, a prior functionalization to introduce a leaving group would be necessary. Direct nucleophilic attack on the C-H bond is not a feasible pathway under standard conditions. Instead, the carbon of the nitrile group itself is electrophilic and can be attacked by strong nucleophiles, a reaction that falls under nucleophilic addition rather than substitution at the alkyl group.

| Reaction Type | Reactants | Conditions | Products | Mechanism |

| Nitrile Synthesis | Haloalkane, Sodium/Potassium Cyanide | Ethanol, Heat (reflux) | Alkyl Nitrile, Halide Salt | SN2 or SN1 |

| Hydrolysis of Nitrile | Nitrile, Water | Acid or Base catalyst, Heat | Carboxylic Acid or Carboxylate | Nucleophilic Addition/Elimination |

| Reduction of Nitrile | Nitrile, H₂ or Hydride source (e.g., LiAlH₄) | Metal Catalyst (e.g., Pd, Pt) or Ether solvent | Primary Amine | Reduction |

This table presents general reactions of the nitrile functional group.

Stability and Transformation of the Cyanoethyl Moiety

The cyanoethyl group is a common protecting group in organic synthesis, particularly in oligonucleotide synthesis. glenresearch.com Its stability and specific transformations are well-documented. A primary degradation pathway for molecules containing a cyanoethyl group is the β-elimination of acrylonitrile. glenresearch.comresearchgate.net This reaction is often base-catalyzed and can occur during deprotection steps in chemical synthesis.

In the case of this compound, the presence of a base could potentially induce the elimination of the benzonitrile moiety to form acrylonitrile, although this would require the deprotonation of the carbon alpha to both nitrile groups, which is not the typical β-elimination setup.

More common transformations of the nitrile group within the cyanoethyl moiety include hydrolysis and reduction.

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (propanoic acid derivative) or a primary amide intermediate.

Reduction: Catalytic hydrogenation or treatment with strong reducing agents like lithium aluminum hydride can reduce the nitrile to a primary amine.

The stability of phosphoramidites bearing a cyanoethyl group in acetonitrile (B52724) solution has been studied, revealing that degradation can occur through hydrolysis and acrylonitrile-related side reactions. researchgate.net The stability is generally found to decrease in the order T > dC > dA > dG for deoxyribonucleoside phosphoramidites. researchgate.net

Radical Reactions and Directed Bond Functionalization

The nitrile group is a versatile functional group that can direct C-H functionalization and participate in radical reactions. researchgate.net These reactions offer powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

C-H Bond Functionalization Directed by Nitrile Groups

The nitrile group can serve as a directing group in transition-metal-catalyzed C-H functionalization, controlling the regioselectivity of the reaction. nih.govnih.gov This strategy has been widely applied to activate otherwise unreactive C-H bonds.

The cyano functionality is capable of directing the functionalization of C-H bonds at various positions on an aromatic ring. researchgate.net

Ortho-Arylation: The nitrogen atom of the nitrile group can coordinate to a metal catalyst, leading to the formation of a cyclometalated intermediate that facilitates the activation of the ortho-C-H bond. researchgate.net

Meta-Arylation: Achieving meta-selectivity is more challenging. It often requires the use of a specifically designed template that positions the catalyst at the meta position. nih.govnih.govpkusz.edu.cn Nitrile-containing templates have been successfully developed for the palladium-catalyzed meta-selective olefination and arylation of arenes. pkusz.edu.cnacs.org Computational studies on templates containing a nitrile group suggest that a Pd-Ag heterodimeric transition state is involved, where the nitrile coordinates to the silver atom, positioning the palladium catalyst for meta-C-H activation. pkusz.edu.cn

Para-Arylation: Directing functionalization to the para position is also a significant challenge due to the need for large macrocyclic transition states. researchgate.net However, methodologies using specialized directing groups have been developed to achieve this selectivity.

For this compound, the benzonitrile group would be expected to direct ortho-functionalization under appropriate catalytic conditions. Achieving meta or para selectivity would likely require the installation of a more complex directing template.

| Position | Methodology | Catalyst System (Example) | Key Feature |

| Ortho | Direct C-H activation | Pd(OAc)₂ | Coordination of nitrile to metal center |

| Meta | Template-based directing group | Pd(II) / Ag(I) | Bimetallic mechanism with template coordination |

| Para | Template-based directing group | Palladium | Formation of a large metalacyclic intermediate |

This table summarizes strategies for nitrile-directed C-H arylation.

Visible-Light Mediated Radical Additions to Nitriles

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. wikipedia.orgrsc.org The nitrile group can act as a radical acceptor. researchgate.net The addition of a carbon-centered radical to a nitrile triple bond generates an iminyl radical intermediate. researchgate.netacs.org This process can be initiated by photoredox catalysts that absorb visible light. wikipedia.org

For instance, the UV irradiation of norbornene and silver trifluoromethanesulfonate (B1224126) with acetonitrile leads to the formation of an adduct, proceeding through the addition of a cyanomethyl radical to the alkene. acs.org Visible-light-induced processes can achieve similar transformations, often with greater functional group tolerance and milder reaction conditions. rsc.orgacs.org These reactions can involve either a radical-radical coupling mechanism or a radical addition followed by a single electron transfer. mdpi.com

Iminyl Radical Intermediates in Nitrogen-Heterocycle Formation

Iminyl radicals are key intermediates in a variety of synthetic transformations, particularly in the construction of nitrogen-containing heterocycles. rsc.orgopenalex.org They can be generated from the addition of radicals to nitriles or isonitriles. researchgate.netrsc.org

Once formed, the iminyl radical can undergo several subsequent reactions:

Intramolecular Cyclization: If a suitable tethered radical acceptor is present in the molecule, the iminyl radical can cyclize to form a new ring system. This is a common strategy for synthesizing quinolines, phenanthridines, and other N-heterocycles. acs.org

Hydrogen Atom Transfer (HAT): Iminyl radicals can abstract a hydrogen atom, often in a 1,5-HAT process, to generate a more stable carbon-centered radical, which can then undergo further reactions. rsc.orgacs.org

β-Scission: Cyclic iminyl radical intermediates can undergo β-scission to relocate a cyano group and generate a new carbon-centered radical. researchgate.net

The reactivity of this compound in such reactions could lead to complex intramolecular cyclizations, potentially involving both the aromatic ring and the second nitrile group, providing pathways to novel heterocyclic structures.

Theoretical and Computational Chemistry Studies

Detailed computational investigations into the chemical behavior of this compound have not been extensively reported. The application of modern theoretical chemistry techniques is crucial for a deep understanding of its properties and reactivity, but such studies appear to be absent from the current body of scientific literature.

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

There are no specific studies available that employ Density Functional Theory (DFT) to elucidate the reaction mechanisms of this compound. While DFT is a powerful tool for mapping transition states and intermediates in chemical reactions, its application to this particular substituted benzonitrile derivative has not been documented in published research. For the parent compound, benzonitrile, DFT has been used to study various reactions, including cycloadditions and C-CN bond activations, providing insights into their polar nature and reaction kinetics. utexas.edumdpi.com However, this information cannot be directly attributed to this compound without dedicated computational studies.

Understanding Electronic Effects on Reactivity and Selectivity

Free-Energy Surface Analysis for Reaction Pathways

An analysis of the free-energy surface for any reaction pathway involving this compound is not available in the scientific literature. This type of analysis is computationally intensive and is used to identify the most favorable reaction pathways, including transition state energies and the identification of metastable intermediates. nih.gov Such studies are fundamental to predicting reaction outcomes and understanding complex mechanisms, for instance, in intramolecular cyclization reactions that ortho-dinitrile compounds might undergo to form heterocyclic systems like isoindoles. beilstein-journals.org Despite the potential for interesting reactivity, this area remains uninvestigated for this compound.

Applications of 2 1 Cyanoethyl Benzonitrile in Advanced Organic Synthesis

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science. msesupplies.com The strategic placement of the nitrile functionalities in 2-(1-Cyanoethyl)benzonitrile allows it to serve as a key building block for a variety of these important ring systems. sigmaaldrich.comnih.gov

The isoquinoline nucleus is found in numerous alkaloids and pharmacologically active compounds. thieme-connect.de While direct synthesis from this compound is not extensively documented, closely related benzonitrile (B105546) derivatives are established precursors for isoquinoline and quinoline scaffolds. For instance, synthetic routes to isoquinolines have been developed starting from 2-(1-cyanoethyl)benzoic acids. thieme-connect.de Another related compound, 2-(cyanomethyl)benzonitrile, undergoes nickel(I)-catalyzed reactions with arylboronic acids to provide 3-aryl-1-aminoisoquinolines through a cascade of C-C and C-N bond formations. organic-chemistry.org

The quinoline scaffold, an isomer of isoquinoline, is also a cornerstone in drug design, appearing in drugs with antibacterial, anticancer, and antiparasitic properties. nih.govnih.gov The synthesis of quinoline derivatives often involves the condensation of 2-amino aryl aldehydes or ketones with compounds containing an active methylene group. researchgate.net Through chemical transformation of its nitrile groups, this compound can be envisioned as a potential starting material for intermediates suitable for these classical quinoline synthesis reactions. nih.goviipseries.org

Table 1: Selected Synthetic Methods for Isoquinoline Scaffolds from Benzonitrile Precursors

| Starting Material Precursor | Reaction Type | Key Reagents | Product Type |

| 2-(1-Cyanoethyl)benzoic acids | Cyclization | POCl₃, PCl₅ | 1,3,4-Trichloroisoquinoline |

| 2-(Cyanomethyl)benzonitriles | Ni(I)-catalyzed cascade coupling | Arylboronic acids | 3-Aryl-1-aminoisoquinolines |

| 2-Alkynylbenzaldehyde | Silver triflate catalyzed reaction | 2-Isocyanoacetate | Isoquinolines |

The 4-aminoquinoline-3-carbonitrile framework is an important structural motif in medicinal chemistry. researchgate.net A convenient method for synthesizing this scaffold involves the Thorpe-Ziegler cyclization of 2-(cyanoethylamino)benzonitrile analogs. researchgate.net This reaction pathway highlights the utility of precursors containing a benzonitrile ring and a cyanoethyl group.

The process typically begins with the N-alkylation of a substituted anthranilonitrile with 3-bromopropanenitrile to yield a 2-(cyanoethylamino)benzonitrile intermediate. researchgate.net Subsequent intramolecular cyclization, often promoted by a strong base like t-butyllithium, leads to the formation of the desired 4-aminoquinoline-3-carbonitrile product. researchgate.net The vicinal amino and cyano groups on the resulting quinoline ring are valuable handles for further ring construction, making these compounds attractive building blocks for polycyclic systems. researchgate.net

The nitrile group is a direct precursor to both triazole and tetrazole rings, which are five-membered aromatic heterocycles containing three and four nitrogen atoms, respectively. These rings are considered bioisosteres of carboxylic acids and are prevalent in pharmaceuticals. acs.org

Tetrazoles: The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide (B81097) (such as sodium azide or hydrazoic acid) to a nitrile. researchgate.netnih.gov This reaction can be facilitated by Brønsted or Lewis acids, which activate the nitrile group toward nucleophilic attack by the azide anion. youtube.com Given that this compound possesses two distinct nitrile groups, it could theoretically serve as a substrate for the formation of molecules containing two tetrazole rings.

Triazoles: The synthesis of 1,2,3-triazoles is famously achieved via the 1,3-dipolar cycloaddition of azides with alkynes. beilstein-journals.org However, various methods exist that utilize nitriles as starting materials. For example, 3,5-disubstituted-1,2,4-triazoles can be prepared from a nitrile and an amide via a copper-catalyzed cascade addition-oxidation-cyclization process. nih.govfrontiersin.org The presence of nitrile functionalities in this compound provides a direct synthetic handle for accessing triazole-containing structures through these established methodologies. nih.gov

Table 2: General Reactions for Heterocycle Formation from Nitriles

| Target Heterocycle | General Reaction Type | Common Reagents |

| Tetrazole | [3+2] Cycloaddition | Sodium Azide, Ammonium (B1175870) Chloride |

| 1,2,4-Triazole | Cascade Cyclization | Amides, Copper Catalyst |

| 1,2,3-Triazole | [3+2] Cycloaddition | β-Carbonyl Phosphonates, Azides |

Quinoxaline derivatives are an important class of nitrogen-containing heterocycles with applications ranging from medicine to materials science. nih.govekb.eg The classical and most direct synthesis of the quinoxaline ring involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov

A direct synthetic route to quinoxalines from this compound is not straightforward. However, the versatility of the nitrile groups allows for their conversion into other functional groups that can then participate in quinoxaline synthesis. For example, the nitrile groups could be hydrolyzed to carboxylic acids or reduced to amines, which could then be incorporated into precursors suitable for cyclization into fused quinoxaline systems. More complex, multi-step strategies, potentially involving a Ugi/Deprotect/Cyclize (UDC) approach, have been used to create fused quinoxalinone-benzodiazepines, demonstrating the modular nature of building such complex heterocyclic systems. nih.gov

Interfacial and Materials Science Research Involving Benzonitrile Compounds

Applications in Material Science

The unique electronic characteristics of the nitrile (cyano) group, combined with the stability and versatility of the benzene (B151609) ring, make benzonitrile (B105546) derivatives valuable components in the field of materials science. These compounds are explored for their ability to influence the optical and electronic properties of materials, leading to applications in advanced devices.

Benzonitrile derivatives are integral to the development of advanced organic materials due to their electronic and optical properties. The highly delocalized π-electron system of the benzene ring, connected to the electron-withdrawing cyano group, is a key factor in creating materials with significant nonlinear optical properties. researchgate.net The electronic polarizability of benzonitrile, a fundamental property influencing its optical behavior, has been shown to be minimally affected by the dielectric nature of its solvent environment, indicating a stable electric deformability similar to that of the benzene molecule. znaturforsch.comresearcher.life

In more complex systems, benzonitrile derivatives serve as essential building blocks for materials used in organic light-emitting diodes (OLEDs). For example, carbazole-benzonitrile-based bipolar host materials have been synthesized for use in blue phosphorescent OLEDs (PhOLEDs). rsc.org In these molecules, the benzonitrile unit acts as an electron acceptor, which, when combined with a carbazole (B46965) donor, creates a bipolar host material with efficient hole and electron transport properties. rsc.org This tailored electronic structure led to a high external quantum efficiency of up to 31.1% in certain blue OLED devices, demonstrating that benzonitrile derivatives can serve as universal hosts for high-performance lighting and display applications. rsc.org

The optical properties of benzonitrile derivatives are also highly dependent on their molecular structure and environment. A study on a bis-Schiff base benzonitrile derivative (PMAD) revealed that the solvent type significantly affects parameters like the optical band gap, refractive index, and dielectric constant. researchgate.net This sensitivity suggests that by modifying the chemical structure or the surrounding medium, the optoelectronic properties can be fine-tuned for specific applications. researchgate.net

Table 1: Optical and Electronic Properties of a Benzonitrile Derivative (PMAD) in Different Solvents

| Solvent | Optical Band Gap (eV) | Refractive Index (at λmax) | Optical Dielectric Constant (ε∞) |

|---|---|---|---|

| 1,4-Dioxane | 3.058 | 1.58 | 2.50 |

| Chloroform | 3.057 | 1.61 | 2.59 |

| THF | 3.071 | 1.55 | 2.40 |

Data sourced from a study on the PMAD benzonitrile derivative, illustrating solvent-dependent properties. researchgate.net

The inherent properties of benzonitrile derivatives make them promising candidates for use in sensors and other optoelectronic devices. The nitrile group is a valuable vibrational probe, and its spectral features can be sensitive to local electric fields and chemical interactions. researchgate.net This sensitivity can be exploited in chemical sensing applications.

For instance, phthalocyanine-based fluorescent chemosensors incorporating phthalonitrile (B49051) derivatives have been developed for the detection of metal ions like Zn(II). researchgate.net The interaction between the sensor molecule and the metal ion causes a distinct change in the fluorescence spectrum, allowing for quantitative detection. researchgate.net Given that 2-(1-Cyanoethyl)benzonitrile possesses two nitrile groups, it could potentially be integrated into similar sensor designs, where the cyano groups could act as binding sites or reporters for specific analytes.

Furthermore, the successful use of benzonitrile derivatives in high-efficiency OLEDs directly confirms their role in optoelectronic devices. rsc.org The ability to engineer these molecules to have balanced charge transport and high triplet energies is crucial for the performance of next-generation displays and solid-state lighting. rsc.org The results from various studies indicate that benzonitrile-containing molecules are promising for a range of electronic and optoelectronic applications. researchgate.net

Electrochemical Interface Studies of Nitrile-Containing Compounds

The interaction of nitrile-containing compounds with metal surfaces is a critical area of research in electrochemistry, with implications for electrocatalysis, corrosion inhibition, and electrodeposition. The lone pair of electrons on the nitrogen atom of the cyano group allows these molecules to adsorb onto electrode surfaces, influencing the structure of the electrochemical double layer and the kinetics of electrode reactions.

The adsorption of benzonitrile and related compounds on metal electrodes has been studied to understand the fundamental nature of the molecule-surface interaction. On gold surfaces, studies have investigated the interaction of benzonitrile with the Au(100) crystal face. acs.org In-situ vibrational spectroscopy of the related compound acetonitrile (B52724) on gold electrodes revealed two distinct types of adsorbed molecules: chemisorbed molecules directly bonded to the surface and a second type hydrogen-bonded to the chemisorbed layer. dtic.mil This indicates the formation of a structured interfacial region. Ultrafast cyclic voltammetry has provided direct electrochemical evidence of the dissociation and adsorption behavior of acetonitrile at gold electrodes. researchgate.net

On copper surfaces, while direct studies on simple benzonitriles are less common, research on analogous nitrogen-containing aromatic inhibitors like benzotriazole (B28993) (BTA) provides significant insight. BTA is known to deprotonate upon adsorption on Cu(100) and forms a protective monolayer. st-andrews.ac.uk The orientation of the adsorbed molecules changes from lying flat at low coverage to a more vertical orientation at higher coverage, forming dense, self-assembled monolayers that act as effective corrosion barriers. st-andrews.ac.ukmdpi.com The interaction is strong enough to form metal-organic complexes, such as Cu-BTA, on the surface. st-andrews.ac.ukmdpi.com Given the structural similarities, it is plausible that benzonitrile and its derivatives, including this compound, would also adsorb onto copper surfaces through their nitrogen atoms, potentially influencing surface processes. Electrochemical C-H amidation reactions have been developed using benzonitrile as an amino source with a copper catalyst, demonstrating a direct interaction between benzonitrile and copper in an electrochemical environment. researchgate.net

Table 2: Adsorption Behavior of Nitriles and Analogous Compounds on Metal Surfaces

| Compound | Metal Surface | Key Findings | Reference |

|---|---|---|---|

| Benzonitrile | Au(100) | Demonstrates interaction and adsorption. | acs.org |

| Acetonitrile | Au Electrode | Forms a structured interphase with both chemisorbed and hydrogen-bonded molecules. | dtic.mil |

| Benzotriazole (BTA) | Cu(100) | Deprotonates and adsorbs, with orientation changing from flat to vertical with increasing coverage. Forms a protective monolayer. | st-andrews.ac.uk |

| Benzotriazole (BTA) | Cu Electrode | Adsorbs and incorporates into the copper surface, inhibiting electrodeposition. Forms complexes with copper. | mdpi.com |

To probe the molecular structure at electrochemical interfaces without disturbing the system, in situ spectroelectrochemical techniques are employed. researchgate.netelsevier.comacs.org Among the most powerful of these is Sum Frequency Generation (SFG) spectroscopy, a surface-specific nonlinear optical technique. mdpi.comresearchgate.net SFG is uniquely suited to studying electrochemical interfaces because it provides vibrational spectra of molecules exclusively at the interface, where symmetry is broken. mdpi.comresearchgate.net

SFG has been used to study the adsorption of benzonitrile at the air/water interface, where it allowed for the determination of the molecule's orientation and adsorption energy. core.ac.uk This technique has also been applied to probe the "flip-flop" behavior of acetonitrile on a gold electrode surface, revealing how the molecule's orientation changes with the applied electrical potential. researchgate.net Heterodyne-detected SFG can provide even more detailed information, such as the absolute orientation of molecules, and has been used to study aromatic molecules at interfaces. nih.gov These studies demonstrate that SFG is a powerful tool for elucidating the precise orientation, conformation, and bonding of nitrile compounds at electrified interfaces. acs.orgrsc.orgrsc.org Such investigations would be invaluable for understanding how a molecule like this compound, with its multiple functional groups, arranges itself on Au or Cu electrode surfaces under potential control.

In industrial electrodeposition, organic additives are crucial for controlling the morphology and quality of the deposited metal layer. electrochemsci.org These additives are often categorized as carriers, brighteners, and levelling agents. Levelling agents are compounds that promote a smooth, uniform deposit by selectively inhibiting metal deposition on microscopic peaks or high-current-density areas of the surface. tandfonline.comresearchgate.net

The generally accepted mechanism for levelling involves the diffusion of the additive to the cathode surface. tandfonline.com The flux of the levelling agent is higher at micro-protrusions than in micro-recesses. This leads to a higher concentration of the inhibitor at the peaks, which suppresses the local deposition rate and allows the recesses to be filled in, resulting in a smoother surface. tandfonline.comijcsi.pro

Many effective levelling agents are nitrogen-containing organic compounds, such as quaternary ammonium (B1175870) cations, nitrogen-containing heterocyclic compounds like Janus Green B (JGB), and polymers like polyethyleneimine. ijcsi.proacs.orgnih.gov Thiourea and gelatin are also commonly used as levelling and grain-refining agents in copper electrodeposition. electrochemsci.orgmdpi.com The active functional groups (like N, S, or pyridine (B92270) rings) adsorb onto the copper surface, enhancing cathodic polarization and inhibiting deposition. nih.gov Given that this compound is a nitrogen-containing aromatic compound, it possesses the key structural features of a potential levelling agent. Its two cyano groups and aromatic ring could facilitate strong adsorption onto a copper cathode, modulating crystal growth and improving the surface finish of the electrodeposited layer.

Biocatalysis and Enzyme Interactions with Benzonitrile Derivatives

Nitrilase Enzyme Activity Towards Nitrile Hydrolysis

Nitrilase enzymes (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile group (R-C≡N) to a carboxylic acid (R-COOH) and ammonia (B1221849) in a single enzymatic step. nih.govwikipedia.org This contrasts with the alternative nitrile hydratase-amidase pathway, which involves a two-step conversion via an amide intermediate. researchgate.net These enzymes are ubiquitous in nature, found in a diverse range of organisms including bacteria, fungi, yeasts, and plants. openbiotechnologyjournal.com

The activity of nitrilases is highly dependent on the substrate. Based on their substrate specificity, they are broadly categorized into aromatic, aliphatic, and arylacetonitrilases. nih.gov Aromatic nitrilases exhibit activity towards compounds containing a cyano group attached to an aromatic ring, such as benzonitrile (B105546). For instance, nitrilases from various microbial sources have demonstrated the ability to hydrolyze benzonitrile and its derivatives. cas.czresearchgate.net The optimal operating conditions for most nitrilases fall within a pH range of 7–8 and a temperature of 30–40 °C, although thermophilic variants capable of functioning at higher temperatures have also been identified. mdpi.com

The table below summarizes the activity of nitrilases from different microbial sources on various nitrile substrates, highlighting their potential for biotransformation.

| Enzyme Source | Substrate(s) | Product(s) | Optimal pH | Optimal Temp. (°C) | Reference |

| Rhodococcus rhodochrous J1 | Benzonitrile, Acrylonitrile (B1666552) | Benzoic acid, Acrylic acid | 9 | 55 | researchgate.net |

| Cryptococcus sp. UFMG-Y28 | Benzonitrile | Benzoic acid | - | - | d-nb.info |

| Aspergillus niger K10 | Various nitriles | Corresponding carboxylic acids | - | - | openbiotechnologyjournal.com |

| Pseudomonas putida | Various nitriles | Corresponding carboxylic acids | - | - | openbiotechnologyjournal.com |

Regioselectivity in Biotransformations of Dinitrile Compounds

One of the most significant advantages of using nitrilases in organic synthesis is their remarkable regioselectivity, particularly in the hydrolysis of dinitrile compounds like 2-(1-Cyanoethyl)benzonitrile. mdpi.com Regioselective nitrilases can preferentially hydrolyze one of the two nitrile groups in a molecule, yielding a cyanocarboxylic acid. nih.gov This level of selectivity is extremely difficult to achieve using conventional chemical hydrolysis, which often leads to a mixture of products, including the complete hydrolysis of both nitrile groups. nih.gov

In the case of this compound, a regioselective nitrilase could potentially hydrolyze either the nitrile group on the benzene (B151609) ring or the one on the ethyl side chain. The enzyme's selectivity is dictated by factors such as the three-dimensional structure of its active site and the electronic and steric properties of the substrate molecule. nih.gov The ability to selectively produce either 2-(1-carboxyethyl)benzonitrile or 2-cyanobenzenepropanoic acid would be highly valuable, as these cyanocarboxylic acids can serve as versatile building blocks for pharmaceuticals and other fine chemicals. researchgate.net The synthesis of precursors for drugs like gabapentin (B195806) and pregabalin (B1679071) has been successfully demonstrated through the regioselective hydrolysis of dinitriles. nih.govmdpi.com

Enzyme-Substrate Binding and Catalytic Conversion Mechanisms in Biotransformation

The catalytic activity of nitrilases is rooted in a conserved catalytic triad (B1167595) of amino acid residues within the enzyme's active site, typically comprising cysteine, glutamate, and lysine. nih.govresearchgate.net The hydrolysis mechanism is initiated by a nucleophilic attack from the thiol group of the conserved cysteine residue on the electrophilic carbon atom of the nitrile group. openbiotechnologyjournal.comwikipedia.org

The key steps in the catalytic conversion are as follows:

Nucleophilic Attack: The cysteine residue attacks the nitrile carbon, forming a covalent thioimidate intermediate. wikipedia.org

First Hydrolysis: A water molecule hydrolyzes the thioimidate intermediate, leading to the formation of an acylenzyme intermediate and the release of an ammonia molecule. wikipedia.org

Second Hydrolysis: A second water molecule attacks the acylenzyme, cleaving the covalent bond and releasing the final carboxylic acid product. This step regenerates the free enzyme, allowing it to begin another catalytic cycle. openbiotechnologyjournal.comwikipedia.org

For a substrate like this compound to be hydrolyzed, it must first bind within the enzyme's active site pocket in an orientation that positions one of its nitrile groups in close proximity to the catalytic cysteine residue. researchgate.net Molecular docking studies on other nitrile-enzyme complexes have shown that specific amino acid residues within the binding pocket form various contacts with the substrate, ensuring its proper alignment for catalysis. nih.gov The precise fit and interaction between the enzyme and the substrate are crucial determinants of both the enzyme's activity and its selectivity. nih.gov

Green Chemistry Applications of Biocatalytic Processes

The use of nitrilases for the hydrolysis of benzonitrile derivatives is a prime example of green chemistry in practice. nih.govopenbiotechnologyjournal.com Biocatalytic processes offer numerous environmental and economic advantages over traditional chemical synthesis methods. nih.gov These advantages align with the core principles of green chemistry, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. nih.gov

The key benefits of using nitrilase-mediated biocatalysis include:

Mild Reaction Conditions: Enzymes typically operate under mild conditions of temperature, pressure, and pH, which significantly reduces energy consumption compared to conventional methods that often require harsh conditions like strong acids or bases and high temperatures. researchgate.netmdpi.com

High Selectivity: The high chemo-, regio-, and enantioselectivity of enzymes minimizes the formation of unwanted by-products, leading to higher yields and simplifying purification processes. openbiotechnologyjournal.comnih.gov This reduces waste and the need for protective group chemistry. nih.gov

Environmental Benignity: Biocatalysis avoids the use of toxic reagents and solvents, and the enzymes themselves are biodegradable, resulting in a more environmentally friendly process. nih.govuva.nl

The table below illustrates how nitrilase-catalyzed processes align with several principles of green chemistry.

| Principle of Green Chemistry | Application in Nitrilase-Mediated Biocatalysis |

| Prevention | High selectivity minimizes by-product formation, thus preventing waste. openbiotechnologyjournal.com |

| Atom Economy | The hydrolysis reaction incorporates water molecules directly into the product, leading to high atom economy. |

| Less Hazardous Chemical Syntheses | Avoids the use of strong acids, bases, and toxic cyanide-containing reagents. nih.govuva.nl |

| Design for Energy Efficiency | Reactions are conducted at ambient temperature and pressure, reducing energy requirements. mdpi.com |

| Use of Renewable Feedstocks | The enzymes are renewable biocatalysts. |

| Catalysis | Enzymes are highly efficient catalysts that can be used in small amounts and are often recyclable. nih.gov |

The successful commercial production of compounds like nicotinic acid and mandelic acid showcases the industrial viability and economic potential of nitrilase-mediated catalysis. openbiotechnologyjournal.com This technology provides a sustainable pathway for the synthesis of complex molecules from dinitriles such as this compound, paving the way for cleaner and more efficient chemical manufacturing.

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation in Research

Spectroscopic Analysis in Elucidating Reaction Mechanisms and Adsorption

Spectroscopic methods are indispensable for probing molecular structures and observing dynamic processes in real-time. For a molecule like 2-(1-Cyanoethyl)benzonitrile, these techniques can reveal crucial information about its behavior in different chemical environments, particularly at interfaces, which is critical for mechanistic studies in fields like catalysis and materials science.

Vibrational sum-frequency generation (SFG) and difference-frequency generation (DFG) are powerful, interface-selective spectroscopic techniques used to study the structure and orientation of molecules adsorbed on surfaces. researchgate.netacs.org Unlike bulk-sensitive methods, SFG and DFG signals are generated only from regions where inversion symmetry is broken, such as at a solid-liquid, solid-gas, or liquid-gas interface. researchgate.net This makes them ideal for characterizing adsorbates without interference from the surrounding bulk medium.

In the context of this compound, SFG/DFG spectroscopy would be employed to study its adsorption on various substrates, such as metal or semiconductor surfaces. The technique involves overlapping a fixed-frequency visible laser beam and a tunable infrared (IR) laser beam on the surface of interest. raicol.com When the IR frequency resonates with a vibrational mode of the adsorbed molecule, the resulting SFG or DFG signal is significantly enhanced. mdpi.com

The two nitrile (-C≡N) groups in this compound serve as excellent vibrational reporters. The aromatic nitrile attached directly to the benzene (B151609) ring and the aliphatic nitrile on the ethyl side chain would exhibit distinct C≡N stretching frequencies. nii.ac.jp By analyzing the intensity and polarization of the SFG/DFG signals corresponding to these nitrile stretches and other modes (e.g., C-H stretches of the phenyl ring and ethyl group), the orientation and ordering of the adsorbed molecules can be determined. For instance, a strong nitrile signal would suggest that the C≡N bond axis is oriented significantly non-parallel to the surface. researchgate.net Changes in these vibrational frequencies upon adsorption can also provide insights into the nature of the molecule-surface interaction (e.g., chemisorption vs. physisorption). nii.ac.jp

Table 1: Expected Vibrational Frequencies for this compound in SFG/DFG Analysis

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Information Provided |

| Aromatic C≡N Stretch | Benzonitrile (B105546) | 2220 - 2240 | Orientation of the benzonitrile moiety relative to the surface. |

| Aliphatic C≡N Stretch | Cyanoethyl | 2245 - 2265 | Orientation of the cyanoethyl side chain. |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | Orientation of the phenyl ring plane. |

| Aliphatic C-H Stretch | Ethyl Group | 2850 - 3000 | Conformation and orientation of the ethyl side chain. |

Note: The exact frequencies can shift depending on the substrate, surface coverage, and intermolecular interactions.

Mass Spectrometry in Adduct Characterization and Pathway Mapping

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight of compounds, elucidating their structure, and identifying unknown species in a complex mixture. In the study of this compound, high-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is invaluable for confirming its synthesis and for identifying intermediates and byproducts in reaction pathways.

A key aspect of analyzing molecules with soft ionization techniques like electrospray ionization (ESI) is the characterization of molecular adducts. researchgate.net In addition to the protonated molecule [M+H]⁺, it is common to observe adducts with alkali metals (e.g., [M+Na]⁺, [M+K]⁺) or solvent molecules (e.g., [M+CH₃CN+H]⁺), which can aid in confirming the molecular weight. nih.govnih.gov The exact mass measurements provided by HRMS allow for the unambiguous determination of the elemental composition of the parent ion and its adducts.

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation and pathway mapping. researchgate.net In an MS/MS experiment, a specific ion (e.g., the [M+H]⁺ ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways would include the loss of the cyanoethyl group or cleavage of the ethyl side chain, helping to confirm the connectivity of the molecule. By identifying adducts and analyzing their fragmentation, researchers can map complex reaction pathways and characterize transient intermediates. biorxiv.org

Table 2: Predicted m/z Values for this compound Adducts in High-Resolution Mass Spectrometry

| Ion Species | Formula | Calculated Monoisotopic Mass (Da) |

| [M+H]⁺ | [C₁₀H₉N₂]⁺ | 157.0760 |

| [M+Na]⁺ | [C₁₀H₈N₂Na]⁺ | 179.0579 |

| [M+K]⁺ | [C₁₀H₈N₂K]⁺ | 195.0319 |

| [M+NH₄]⁺ | [C₁₀H₁₂N₃]⁺ | 174.1026 |

Note: These values are calculated for the most abundant isotopes of each element.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic compounds in solution. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structural confirmation and the determination of relative stereochemistry.

For this compound, a combination of ¹H NMR and ¹³C NMR experiments would confirm the molecular structure.

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the benzene ring, the methine (CH) proton, and the methyl (CH₃) protons. The integration of these signals would confirm the number of protons in each environment, while the coupling patterns (multiplicity) would reveal connectivity (e.g., the methine proton appearing as a quartet due to coupling with the methyl protons, and the methyl protons appearing as a doublet).

¹³C NMR: The spectrum would show separate resonances for each unique carbon atom, including the two nitrile carbons, the carbons of the benzene ring, and the carbons of the ethyl group. rsc.org

The compound this compound possesses a stereocenter at the carbon atom bearing the methyl and cyano groups. Therefore, it exists as a pair of enantiomers. While standard NMR cannot distinguish between enantiomers, it is essential for determining the relative stereochemistry in molecules with multiple chiral centers (diastereomers). magritek.com For a single stereocenter, the use of chiral solvating agents or chiral derivatizing agents can induce separate, distinguishable NMR signals for each enantiomer, allowing for the determination of enantiomeric excess (ee).

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to rigorously assign all proton and carbon signals and confirm the connectivity between the benzonitrile core and the 1-cyanoethyl substituent. Furthermore, the Nuclear Overhauser Effect (NOE), measured in a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, can provide through-space correlations between protons, which is critical for confirming three-dimensional structure and stereochemical relationships.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity (¹H) |

| Aromatic Protons | ¹H | 7.4 - 7.8 | Multiplet |

| Methine Proton (-CH) | ¹H | ~4.1 | Quartet (q) |

| Methyl Protons (-CH₃) | ¹H | ~1.7 | Doublet (d) |

| Aromatic Nitrile Carbon | ¹³C | ~118 | - |

| Aliphatic Nitrile Carbon | ¹³C | ~120 | - |

| Quaternary Aromatic Carbon | ¹³C | ~112 | - |

| Aromatic CH Carbons | ¹³C | 128 - 135 | - |

| Methine Carbon (-CH) | ¹³C | ~28 | - |

| Methyl Carbon (-CH₃) | ¹³C | ~18 | - |

Note: Predicted shifts are approximate and are typically reported relative to a reference standard like Tetramethylsilane (TMS). The solvent used can influence the exact chemical shifts.

Q & A

Q. What are effective synthetic routes for 2-(1-Cyanoethyl)benzonitrile, and how can intermediates be purified?

Methodological Answer: Synthesis of this compound can be approached via bromination of substituted benzonitriles followed by cyanoethylation. For example, bromination of o-cyanotoluene yields intermediates like 2-(bromomethyl)benzonitrile, which can undergo nucleophilic substitution with cyanide sources (e.g., KCN) . Alternatively, condensation reactions using aminobenzonitrile derivatives and ketones (e.g., acetone) in toluene under reflux conditions (24–48 hours) can form the cyanoethyl group . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Monitoring by TLC and characterization via -NMR (e.g., δ 2.5–3.0 ppm for CHCN) ensures intermediate purity .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy: Detect the nitrile stretch (~2220 cm) and aromatic C-H stretches (~3000–3100 cm) .

- -NMR: Identify the cyanoethyl group (triplet at δ 2.5–3.0 ppm for CH, integrating for 2H) and aromatic protons (δ 7.0–8.0 ppm, splitting dependent on substitution pattern) .

- HR-MS: Confirm molecular ion peaks (e.g., [M+H] for CHN: calculated 158.0845, observed 158.0843) .

Advanced Research Questions

Q. How can this compound be evaluated for applications in OLEDs as a TADF material?

Methodological Answer: To assess its utility in OLEDs:

Synthesis of Derivatives: Functionalize the benzonitrile core with electron-donating groups (e.g., carbazole) to enhance thermally activated delayed fluorescence (TADF) .

Photophysical Analysis:

- Measure photoluminescence quantum yield (PLQY) using integrating spheres.

- Determine singlet-triplet energy gaps (ΔE) via time-resolved fluorescence and phosphorescence spectra .

Device Fabrication: Incorporate the compound into an OLED stack (e.g., ITO/PEDOT:PSS/EML/TPBi/LiF/Al) and test electroluminescence efficiency (cd/A) and CIE coordinates .

Q. What experimental designs are suitable for evaluating the cytotoxicity of this compound derivatives?

Methodological Answer:

- Cell Lines: Use MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and T47D (ductal carcinoma) for in vitro assays .

- MTT Assay: Treat cells with 0–100 μM derivatives for 48 hours, measure IC values, and compare to reference drugs (e.g., Etoposide) .

- Structure-Activity Analysis: Correlate substituent effects (e.g., chloro, methoxy groups) with cytotoxicity using molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like aromatase .

Q. How can binding interactions between this compound and free radicals be quantified?

Methodological Answer:

- DPPH Assay: Prepare solutions of this compound (0.1–1.0 mM) in acetonitrile, mix with DPPH radical (0.1 mM), and measure absorbance at 517 nm after 30 minutes .

- Binding Constants: Use the Benesi-Hildebrand equation to calculate binding constants (K) and Gibbs free energy (ΔG) from spectrophotometric data .

- Competitive Studies: Compare with ascorbic acid to determine radical scavenging mechanisms (e.g., hydrogen atom transfer vs. electron transfer) .

Q. What strategies resolve cis/trans isomers in this compound derivatives?

Methodological Answer:

- Chromatographic Separation: Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) and isocratic elution (hexane:isopropanol 90:10) .

- Crystallization: Leverage differences in solubility; trans isomers often crystallize preferentially in polar solvents .

- Dynamic NMR: Analyze rotational barriers of the cyanoethyl group in DMSO-d at variable temperatures (25–80°C) to distinguish isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.